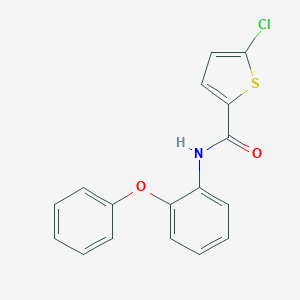
5-chloro-N-(2-phenoxyphenyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-chloro-N-(2-phenoxyphenyl)thiophene-2-carboxamide” is an organic compound with the molecular formula C17H12ClNO2S . It belongs to the class of organic compounds known as benzamides, which are organic compounds containing a carboxamido substituent attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene ring substituted with a chlorine atom and a carboxamide group. The carboxamide group is further substituted with a phenoxyphenyl group .Mecanismo De Acción
Target of Action
The primary target of 5-chloro-N-(2-phenoxyphenyl)thiophene-2-carboxamide is the Coagulation Factor X (FXa) . FXa is a serine protease that plays a central role in the blood coagulation cascade .
Biochemical Pathways
FXa is involved in both the intrinsic and extrinsic pathways of the blood coagulation cascade . It catalyzes the conversion of prothrombin to thrombin, which then has several functions, including the conversion of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors . By inhibiting FXa, the compound decreases the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets .
Result of Action
The inhibition of FXa by the compound leads to antithrombotic effects by decreasing the amplified generation of thrombin . This diminishes thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels . The remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-chloro-N-(2-phenoxyphenyl)thiophene-2-carboxamide is its selectivity for JAK3, which reduces the potential for off-target effects. It also has a relatively long half-life, which allows for once-daily dosing. However, this compound can have significant effects on the immune system, which may complicate the interpretation of experimental results. Additionally, its use in animal models may be limited by species-specific differences in JAK3 expression and function.
Direcciones Futuras
There are several potential future directions for research on 5-chloro-N-(2-phenoxyphenyl)thiophene-2-carboxamide. One area of interest is the development of combination therapies that target multiple cytokines and signaling pathways. Another area of interest is the identification of biomarkers that can predict response to treatment, which may allow for more personalized therapy. Additionally, further studies are needed to fully understand the long-term effects of JAK3 inhibition on the immune system and the potential risks associated with its use in humans.
Métodos De Síntesis
5-chloro-N-(2-phenoxyphenyl)thiophene-2-carboxamide can be synthesized through a multi-step process starting with 2-phenoxybenzoic acid. The acid is first converted to the corresponding acid chloride, which is then reacted with 5-chlorothiophene-2-amine to form an amide intermediate. This intermediate is then coupled with 4,4-dimethyl-1,3-dioxane-2,6-dione to form the final product.
Aplicaciones Científicas De Investigación
5-chloro-N-(2-phenoxyphenyl)thiophene-2-carboxamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been studied for its potential use in transplantation, as JAK3 inhibition can prevent graft rejection.
Propiedades
IUPAC Name |
5-chloro-N-(2-phenoxyphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2S/c18-16-11-10-15(22-16)17(20)19-13-8-4-5-9-14(13)21-12-6-2-1-3-7-12/h1-11H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUNLGSWDHCZNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC=C(S3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


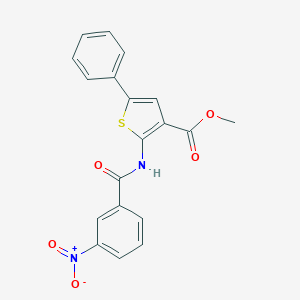
![N-(3-{N-[(4-chlorophenyl)acetyl]ethanehydrazonoyl}phenyl)-2-ethylbutanamide](/img/structure/B450241.png)
![5-[(2-chlorophenoxy)methyl]-N'-(2-fluorobenzylidene)-2-furohydrazide](/img/structure/B450243.png)
![5-[2-(4-Chlorobenzoyl)carbohydrazonoyl]-2-methoxybenzyl acetate](/img/structure/B450246.png)
![Ethyl 2-{[(2-chlorophenoxy)acetyl]amino}-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate](/img/structure/B450247.png)
![Methyl 4-(4-ethylphenyl)-2-[(3-methoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B450248.png)
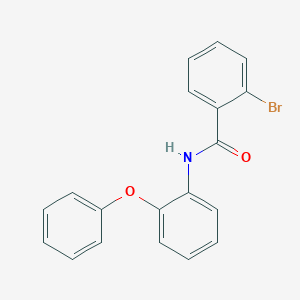
![N-[3-carbamoyl-4-(4-chlorophenyl)thiophen-2-yl]-2-methylfuran-3-carboxamide](/img/structure/B450253.png)

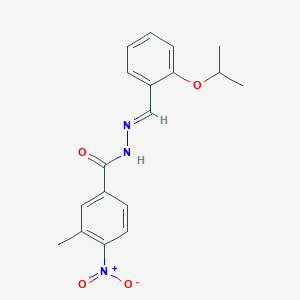

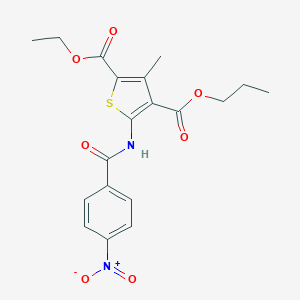
![5-[(4-fluorophenoxy)methyl]-N-(4-methylbenzyl)-2-furamide](/img/structure/B450262.png)